Positional Isomerism Drives Differential Mitochondrial Complex I Inhibition Potency
The meta-substituted compound (CAS 207598-17-2) is a positional isomer of fenazaquin, which is a validated mitochondrial complex I inhibitor with an IC₅₀ of 4 nM against the bovine enzyme . While direct IC₅₀ data for the 3-tert-butyl isomer are not publicly disclosed, SAR studies on quinazoline-type complex I inhibitors demonstrate that the position of the tert-butyl substituent on the phenyl ring critically determines inhibitor potency—the para isomer (fenazaquin) achieves low-nanomolar inhibition, whereas meta substitution alters the orientation of the hydrophobic tert-butyl group within the inhibitor binding pocket, leading to a predicted reduction in binding affinity [1]. This positional sensitivity is consistent with the known binding mode of quinazoline inhibitors at the ubiquinone-accessing tunnel of complex I, where precise steric complementarity is required [2].
| Evidence Dimension | Mitochondrial complex I inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported (meta-tert-butyl isomer; predicted reduced potency vs. para isomer based on SAR class trends) |
| Comparator Or Baseline | Fenazaquin (para-tert-butyl isomer, CAS 120928-09-8): IC₅₀ = 4 nM (bovine enzyme) |
| Quantified Difference | Fenazaquin IC₅₀ = 4 nM; meta isomer potency not directly reported but inferred lower based on SAR class trends |
| Conditions | Bovine mitochondrial NADH:ubiquinone oxidoreductase (complex I) inhibition assay |
Why This Matters
For researchers developing SAR models or screening compound libraries against complex I, the meta isomer serves as a critical negative-control or specificity probe distinct from the para isomer, and cannot be substituted for fenazaquin in potency-dependent applications.
- [1] Dreikorn, B. A., et al. EP 326329 (1989 to Lilly); US 5411963 (1995 to DowElanco). Quinazoline derivatives with acaricidal and complex I inhibitory activity. View Source
- [2] Murai, M., et al. (2009). Characterization of the inhibitor binding site in mitochondrial NADH-ubiquinone oxidoreductase by photoaffinity labeling using a quinazoline-type inhibitor. Biochemistry, 48, 688-698. View Source
